molecular formula C8H6BrNO4 B2630520 6-Bromo-2-methyl-3-nitrobenzoic acid CAS No. 1207341-14-7

6-Bromo-2-methyl-3-nitrobenzoic acid

Cat. No.: B2630520
CAS No.: 1207341-14-7
M. Wt: 260.043
InChI Key: XQABXCWLMRTEQI-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, featuring a bromine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 3rd position on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-3-nitrobenzoic acid typically involves the nitration of 2-methylbenzoic acid followed by bromination. The nitration process introduces the nitro group at the meta position relative to the methyl group. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent bromination step introduces the bromine atom at the ortho position relative to the carboxylic acid group, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for the nitration and bromination reactions. The use of automated systems helps in maintaining consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-3-nitrobenzoic acid undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (nitro and bromine), which deactivate the benzene ring towards further substitution.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst like iron(III) bromide.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium thiolate.

Major Products Formed

    Reduction: 6-Bromo-2-methyl-3-aminobenzoic acid.

    Nucleophilic Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-methyl-3-nitrobenzoic acid finds applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It serves as a precursor in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-3-nitrobenzoic acid and its derivatives largely depends on the specific application and the target molecule. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-nitrobenzoic acid
  • 3-Bromo-2-methylbenzoic acid
  • 4-Bromo-2-methylbenzoic acid

Comparison

6-Bromo-2-methyl-3-nitrobenzoic acid is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to 2-Bromo-3-nitrobenzoic acid, the presence of the methyl group at the 2nd position in this compound provides steric hindrance, affecting its chemical behavior. Similarly, the position of the nitro group in 3-Bromo-2-methylbenzoic acid and 4-Bromo-2-methylbenzoic acid alters their electronic properties and reactivity patterns .

Properties

IUPAC Name

6-bromo-2-methyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQABXCWLMRTEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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